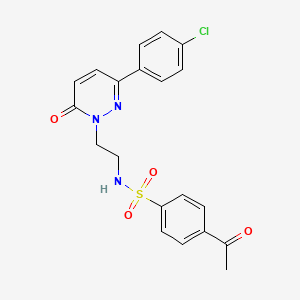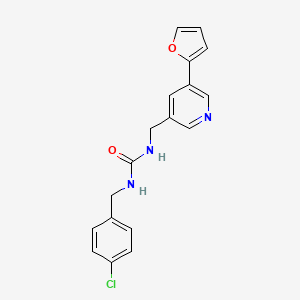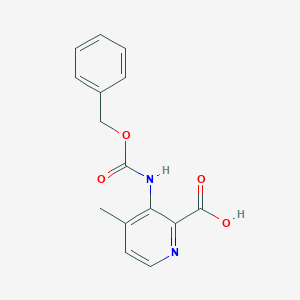
Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known to possess a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a chlorophenylamino group, and a carboxylate ester group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of such compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has explored the synthesis of quinoline derivatives through methodologies like the Chlorotrimethylsilane-Mediated Friedländer Synthesis, which yields ethyl 2-chloromethyl-3-quinoline carboxylates among other compounds, indicating the versatility of quinoline synthesis methods (Degtyarenko et al., 2007). Such synthetic routes provide foundational knowledge for developing compounds with potential applications in materials science and pharmacology.
Photovoltaic and Optical Properties
Studies on the structural and optical properties of quinoline derivatives thin films have demonstrated their potential application in photovoltaic devices and organic electronics. The investigation into the photovoltaic properties of quinoline derivatives in organic–inorganic photodiode fabrication reveals their suitability for use in photodiodes, with improvements in diode parameters observed upon the introduction of substitution groups (Zeyada et al., 2016). This research underscores the relevance of quinoline derivatives in enhancing the efficiency and functionality of photovoltaic devices.
Antimicrobial and Antituberculosis Agents
The synthesis and evaluation of quinoxaline derivatives for their antimicrobial activity highlight the potential of quinoline-based compounds in developing new therapeutic agents. Specifically, studies on the antimicrobial activity of new quinoxaline derivatives suggest their efficacy against various microorganisms, presenting a pathway for the development of novel antimicrobial and antituberculosis treatments (Singh et al., 2010). This area of research is crucial for addressing the growing concern of antibiotic resistance and the need for new antibiotics.
Corrosion Inhibition
Quinoline derivatives have also been studied for their corrosion inhibition properties. Theoretical studies on the inhibition efficiencies of quinoxalines as corrosion inhibitors of copper in nitric acid suggest that the molecular structure of quinoxalines is closely related to their inhibition efficiency, offering insights into the design of more effective corrosion inhibitors (Zarrouk et al., 2014). This research is significant for the development of safer and more environmentally friendly corrosion inhibitors for industrial applications.
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-25-19(24)16-10-17(12-6-2-4-8-14(12)21-16)26-11-18(23)22-15-9-5-3-7-13(15)20/h2-10H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLIVHATYAJMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2577594.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)


![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2577602.png)




![(Z)-2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2577609.png)
![N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide](/img/structure/B2577610.png)
![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2577611.png)
![6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2577613.png)